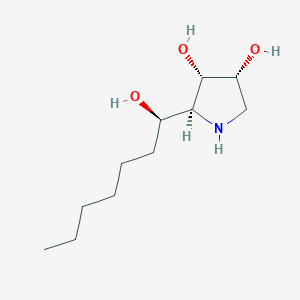
(2S,3S,4R)-2-((R)-1-Hydroxyheptyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a pyrrolidine ring substituted with a hydroxyheptyl group and two hydroxyl groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and heptanal.
Key Reactions:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts, solvents, and specific temperatures to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of (2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring consistency and purity.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce different alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool for probing biochemical processes.
Medicine
In medicine, (2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol may have potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new drugs or treatments.
Industry
In industrial applications, the compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R)-2-(®-1-Hydroxyhexyl)pyrrolidine-3,4-diol: Similar structure with a shorter hydrocarbon chain.
(2S,3S,4R)-2-(®-1-Hydroxyoctyl)pyrrolidine-3,4-diol: Similar structure with a longer hydrocarbon chain.
(2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-2,3-diol: Similar structure with different hydroxyl group positions.
Uniqueness
The uniqueness of (2S,3S,4R)-2-(®-1-Hydroxyheptyl)pyrrolidine-3,4-diol lies in its specific stereochemistry and functional group arrangement. These features confer distinct reactivity and interaction profiles, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H23NO3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(2S,3S,4R)-2-[(1R)-1-hydroxyheptyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H23NO3/c1-2-3-4-5-6-8(13)10-11(15)9(14)7-12-10/h8-15H,2-7H2,1H3/t8-,9-,10+,11-/m1/s1 |
InChI Key |
UXBLWCJLJXMWHG-CHWFTXMASA-N |
Isomeric SMILES |
CCCCCC[C@H]([C@H]1[C@@H]([C@@H](CN1)O)O)O |
Canonical SMILES |
CCCCCCC(C1C(C(CN1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


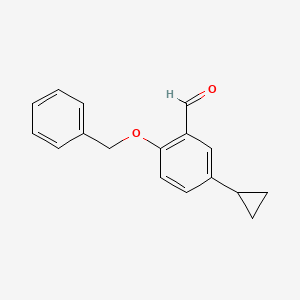
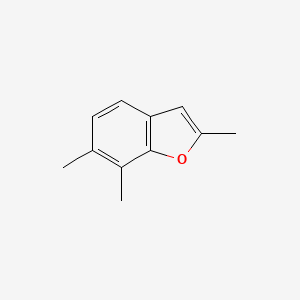
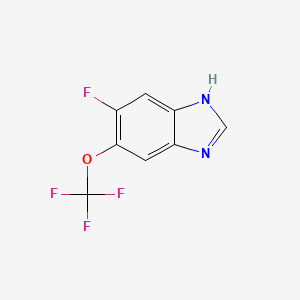
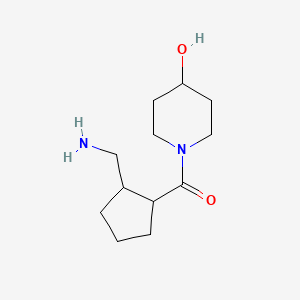
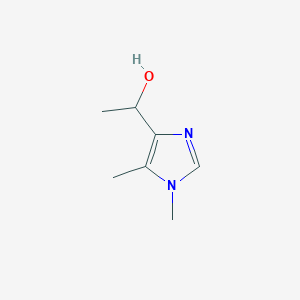
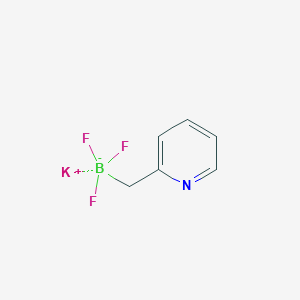
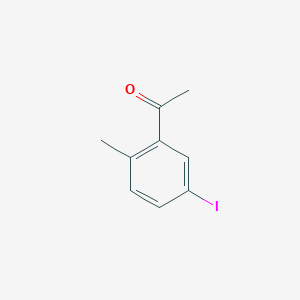
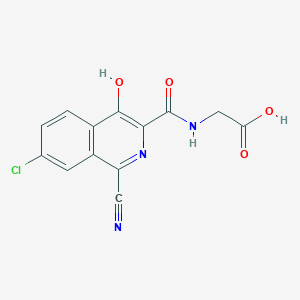
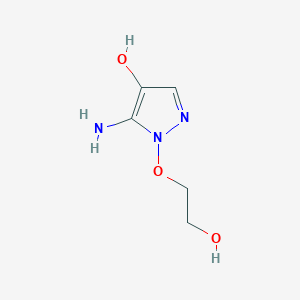


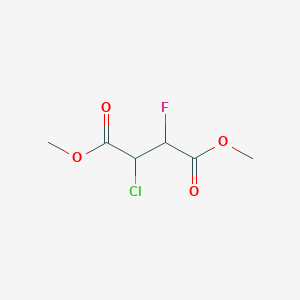
![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)
